Thrips Transmission Mechanism of Tomato Spotted Wilt Virus: An In-depth Technical Guide
Thrips Transmission Mechanism of Tomato Spotted Wilt Virus: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tomato Spotted Wilt Virus (TSWV), a member of the Orthotospovirus genus, stands as a significant threat to a wide array of agricultural and horticultural crops worldwide. Its efficient transmission by several species of thrips (Order: Thysanoptera) is central to its global prevalence and economic impact. This technical guide provides a comprehensive overview of the intricate mechanisms governing the transmission of TSWV by its thrips vectors. We delve into the molecular and cellular interactions that define this circulative-propagative transmission pathway, present quantitative data on transmission dynamics, and detail key experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers engaged in the study of TSWV-thrips interactions and for professionals involved in the development of novel strategies for disease control.
The Circulative-Propagative Transmission Cycle
The transmission of TSWV by thrips is a complex biological process characterized as circulative and propagative. This means the virus not only circulates within the insect's body but also replicates in various tissues.[1] A critical and unique feature of this transmission is the absolute requirement for virus acquisition by larval thrips, specifically the first and early second instars, for subsequent transmission by the adult.[2] Adults that ingest the virus for the first time are not competent to transmit it.[3]
Upon ingestion from an infected plant, TSWV virions first encounter the midgut epithelial cells of the thrips larva.[4] The virus then replicates within these cells and subsequently disseminates to other tissues, including the visceral muscles surrounding the midgut and, crucially, the salivary glands.[1] After the thrips undergoes metamorphosis and emerges as an adult, the virus in the infected salivary glands is transmitted to healthy plants during feeding through the saliva.[5] Once a thrips becomes viruliferous, it typically remains so for the rest of its life.[3] The virus is not transmitted transovarially to the thrips' offspring.[6]
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Caption: A simplified workflow of the TSWV transmission cycle in thrips.
Viral and Vector Determinants of Transmission
The efficiency of TSWV transmission is a multifactorial process influenced by specific viral proteins and genetic factors of the thrips vector.
Viral Glycoproteins (Gn and Gc)
The TSWV envelope is embedded with two glycoproteins, Gn and Gc, which are critical for the initial stages of infection in the thrips midgut.[7] These glycoproteins are thought to mediate the attachment of the virion to specific receptors on the surface of the thrips' midgut cells.[8] Evidence suggests that the Gn protein may act as the viral attachment protein, binding to receptors in the midgut.[9] Studies have identified a 50 kDa protein in the midgut of Frankliniella occidentalis that interacts with TSWV glycoproteins, suggesting it may be a component of the viral receptor.[8][10]
Non-structural Proteins (NSm and NSs)
TSWV encodes two non-structural proteins, NSm and NSs, which play significant roles in both the plant and insect hosts. The NSm protein is primarily known as a movement protein in plants, facilitating cell-to-cell spread.[11] The NSs protein functions as a suppressor of RNA silencing in plants, a key antiviral defense mechanism.[5] In the thrips vector, the NSs protein has been shown to be essential for the persistent infection and efficient accumulation of the virus.[1] Thrips that acquire NSs-defective TSWV isolates show significantly lower viral loads as adults and are unable to transmit the virus.[1]
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Caption: Key molecular interactions between TSWV proteins and thrips host factors.
Quantitative Data on TSWV Transmission
The efficiency of TSWV transmission can vary depending on the thrips species, sex, and the specific TSWV strain. The following tables summarize key quantitative data from various studies.
Table 1: TSWV Transmission Efficiency by Frankliniella occidentalis
| TSWV Strain | Thrips Sex | Inoculation Efficiency (%) | Citation |
| Resistance-Breaking (RB) | Male | 87 | [12][13] |
| Resistance-Breaking (RB) | Female | 77 | [12][13] |
| Non-Resistance-Breaking (Non-RB) | Male | 80 | [12][13] |
| Non-Resistance-Breaking (Non-RB) | Female | 75 | [12][13] |
| General | Adult (Mixed) | 59 (during first Inoculation Access Period) | [14] |
Table 2: Latent Period of TSWV in Thrips Vectors
| Thrips Species | Latent Period (days) | Citation |
| Frankliniella fusca | 3 - 7 | [6][15] |
| Frankliniella occidentalis | 3 - 7 | [15] |
Table 3: Effect of TSWV Infection on Thrips Life Parameters
| Thrips Species | Parameter | Effect of TSWV | Citation |
| Frankliniella occidentalis | Fecundity (Offspring number) | Increased on infected plants | [16] |
| Frankliniella occidentalis | Longevity/Survival | Increased | [17] |
| Frankliniella occidentalis | Development, Population Growth | Increased on infected plants | [16] |
| Frankliniella fusca | Feeding Rate | Reduced by 65% when parasitized by Thripinema fuscum | [6] |
| Frankliniella fusca | TSWV Transmission | Reduced by 50% when parasitized by Thripinema fuscum | [6] |
Experimental Protocols
The study of TSWV-thrips interactions relies on a set of specialized experimental protocols. Below are detailed methodologies for key experiments.
Thrips Rearing and TSWV Maintenance
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Thrips Colony Maintenance: Frankliniella occidentalis and Frankliniella fusca colonies are typically maintained on green bean pods (Phaseolus vulgaris) in controlled environmental chambers at approximately 25°C with a 16:8 hour (light:dark) photoperiod.[18] Bean pods are replaced every 2-3 days to ensure a fresh food source and oviposition substrate.
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TSWV Isolate Maintenance: TSWV isolates are maintained in susceptible host plants such as Datura stramonium or Emilia sonchifolia through regular mechanical inoculation.[19] Inoculum is prepared by grinding infected leaf tissue in a chilled inoculation buffer (e.g., 10 mM Tris·HCl, pH 7.8, 10 mM Na2SO3, 0.1% cysteine-HCl).[20]
TSWV Acquisition and Transmission Assays
This protocol is designed to assess the ability of thrips to acquire and subsequently transmit TSWV.
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Virus Acquisition: Synchronized first-instar thrips larvae (<4 hours old) are placed on detached leaves of TSWV-infected plants for a defined acquisition access period (AAP), typically 48-72 hours, in a petri dish.[19][21]
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Rearing to Adulthood: After the AAP, the larvae are transferred to fresh, non-infected bean pods and reared to the adult stage.[19]
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Inoculation: Newly emerged adult thrips are collected and placed on healthy indicator plants (e.g., Emilia sonchifolia seedlings) for an inoculation access period (IAP) of 24-48 hours.[21] Typically, 5-10 thrips are used per plant.
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Symptom Monitoring and Virus Detection: The indicator plants are then treated with an insecticide to remove the thrips and are monitored for the development of TSWV symptoms over a period of 2-3 weeks. Infection is confirmed using methods such as ELISA or RT-PCR.[18]
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Caption: Workflow for a standard thrips transmission assay.
Protein-Protein Interaction Assays
The Y2H system is a powerful technique to identify interactions between viral and thrips proteins.[22]
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Vector Construction: The coding sequences for the viral "bait" protein (e.g., TSWV Gn) and the thrips "prey" protein (from a thrips cDNA library) are cloned into separate Y2H vectors, fusing them to the DNA-binding domain (BD) and activation domain (AD) of a transcription factor (e.g., GAL4), respectively.[23]
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Yeast Transformation: Both bait and prey plasmids are co-transformed into a suitable yeast reporter strain.
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Interaction Screening: If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting the transcription factor and activating the expression of reporter genes (e.g., for nutritional selection on specific media and colorimetric assays).[23]
Co-IP is used to verify protein-protein interactions in vitro or in vivo.[24]
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Protein Expression: The "bait" protein (e.g., TSWV Gn) and the "prey" protein (e.g., a thrips midgut protein) are co-expressed in a suitable system, such as insect cell culture.
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Cell Lysis: The cells are lysed to release the protein complexes.
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Immunoprecipitation: An antibody specific to the bait protein is added to the cell lysate and incubated to form an antibody-bait-prey protein complex. This complex is then captured, typically using protein A/G-conjugated beads.
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Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the captured protein complex is then eluted.
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Detection: The eluted proteins are separated by SDS-PAGE and the presence of the prey protein is detected by Western blotting using an antibody specific to the prey protein.
Future Directions and Conclusion
The study of the TSWV transmission mechanism by thrips has significantly advanced our understanding of this complex virus-vector interaction. However, several key areas warrant further investigation. The precise identification and characterization of the thrips midgut receptors for TSWV remain a critical research goal. A deeper understanding of the molecular functions of the NSs protein within the thrips vector and how it facilitates viral persistence is also needed. Furthermore, exploring the genetic basis of vector competence among different thrips species and populations could reveal novel targets for controlling TSWV spread.
This technical guide has provided a detailed overview of the current knowledge on the thrips transmission of TSWV, from the circulative-propagative pathway to the molecular determinants and quantitative aspects of transmission. The experimental protocols outlined herein serve as a foundation for researchers to further unravel the intricacies of this important plant virus-insect vector system. Ultimately, a thorough understanding of these mechanisms is paramount for the development of innovative and sustainable strategies to manage the devastating impact of Tomato Spotted Wilt Virus in agriculture.
References
- 1. The NSs Protein of Tomato spotted wilt virus Is Required for Persistent Infection and Transmission by Frankliniella occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tomato Spotted Wilt Virus Benefits Its Thrips Vector by Modulating Metabolic and Plant Defense Pathways in Tomato [frontiersin.org]
- 3. Epidemiology - USDA RAMP Project | Tomato Spotted Wilt Virus [tswv.caes.uga.edu]
- 4. The Plant Virus Tomato Spotted Wilt Tospovirus Activates the Immune System of Its Main Insect Vector, Frankliniella occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Status and Potential of RNA Interference for the Management of Tomato Spotted Wilt Virus and Thrips Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EENY633/IN1104: Tobacco Thrips Frankliniella fusca (Hinds) (Insecta: Thysanoptera: Thripidae) [edis.ifas.ufl.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. Interaction of Tomato Spotted Wilt Tospovirus (TSWV) Glycoproteins with a Thrips Midgut Protein, a Potential Cellular Receptor for TSWV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Thrips Vector Proteins That Bind to the Viral Attachment Protein of the Plant Bunyavirus Tomato Spotted Wilt Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (Open Access) Interaction of Tomato Spotted Wilt Tospovirus (TSWV) Glycoproteins with a Thrips Midgut Protein, a Potential Cellular Receptor for TSWV. (1998) | M. D. Bandla | 128 Citations [scispace.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Novel strains of Tomato Spotted Wilt Orthotospovirus (TSWV) are transmitted by western flower thrips in a context-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Variation in Tomato spotted wilt virus titer in Frankliniella occidentalis and its association with frequency of transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. Tomato Spotted Wilt Virus Benefits Its Thrips Vector by Modulating Metabolic and Plant Defense Pathways in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. crsps.net [crsps.net]
- 19. Viral genetic determinants for thrips transmission of Tomato spotted wilt virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. biorxiv.org [biorxiv.org]
- 22. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 24. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
